Engineering the Isothiazole Scaffold: A Technical Whitepaper on 3-Ethoxy-1,2-thiazole-5-carbaldehyde
Engineering the Isothiazole Scaffold: A Technical Whitepaper on 3-Ethoxy-1,2-thiazole-5-carbaldehyde
Executive Summary
The pursuit of novel chemical space in drug discovery heavily relies on the strategic deployment of functionalized heterocycles. 3-Ethoxy-1,2-thiazole-5-carbaldehyde (CAS: 2866307-18-6) has emerged as a highly versatile, electron-modulated building block[1][2]. Featuring a 1,2-thiazole (isothiazole) core, an electron-donating C3-ethoxy ether, and an electrophilic C5-carbaldehyde, this compound offers a unique "push-pull" electronic architecture.
This whitepaper provides an authoritative guide on its physicochemical properties, mechanistic reactivity, and validated experimental protocols. It is designed specifically for application scientists and medicinal chemists integrating this scaffold into advanced therapeutics, such as kinase inhibitors, epigenetic modulators, and PD-1/PD-L1 antagonists[3][4].
Physicochemical Profiling & Structural Rationale
Understanding the baseline properties of 3-ethoxy-1,2-thiazole-5-carbaldehyde is critical for predicting its behavior in both synthetic workflows and biological systems[5][6]. The isothiazole ring acts as a bioisostere for pyridine, phenyl, and oxazole rings, but with distinct hydrogen-bond acceptor capabilities via its nitrogen atom[7].
Quantitative Chemical Data
| Property | Value / Description |
| Chemical Name | 3-Ethoxy-1,2-thiazole-5-carbaldehyde |
| Synonyms | 3-Ethoxyisothiazole-5-carbaldehyde |
| CAS Registry Number | 2866307-18-6 |
| Molecular Formula | C6H7NO2S |
| Molecular Weight | 157.19 g/mol |
| Monoisotopic Mass | 157.01974 Da |
| Structural Class | 3,5-Disubstituted Isothiazole |
| Purity (Commercial Standard) | ≥ 95% |
Data synthesized from commercial and computational libraries[1][6].
Structural Causality: The selection of an ethoxy group at the C3 position, rather than a methoxy or bulkier alkoxy group, is a deliberate design choice in medicinal chemistry. It provides an optimal balance of lipophilicity (LogP) to enhance membrane permeability without introducing severe steric hindrance that could impede binding to target protein pockets[3].
Mechanistic Reactivity & Electronic Dynamics
The reactivity of 3-ethoxy-1,2-thiazole-5-carbaldehyde is governed by a conjugated push-pull system. The C3-ethoxy group donates electron density into the aromatic ring via resonance (+M effect). Conversely, the C5-carbaldehyde withdraws electron density (-M effect)[8].
This dynamic stabilizes the relatively electron-rich isothiazole core against oxidative degradation while simultaneously hyper-sensitizing the C5-carbonyl carbon to nucleophilic attack, making it an ideal anchor point for library diversification.
Caption: Electronic push-pull dynamics of 3-ethoxy-1,2-thiazole-5-carbaldehyde.
Validated Experimental Workflows
To ensure high-fidelity library generation, protocols utilizing this scaffold must account for the sensitivity of the isothiazole ring to strong bases and aggressive nucleophiles, which can trigger ring-opening via S-N bond cleavage[8][9].
Protocol 1: Chemoselective Reductive Amination
This protocol details the conversion of the C5-carbaldehyde into a secondary or tertiary amine, a fundamental step in synthesizing G-protein-coupled receptor (GPR) agonists and kinase inhibitors[3].
Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4). NaBH4 is too aggressive and will prematurely reduce the aldehyde to an alcohol. NaBH(OAc)3 is mild and selectively reduces the transient, highly electrophilic iminium ion formed in situ. Acetic acid is added catalytically to protonate the carbonyl oxygen, accelerating imine formation without degrading the isothiazole core.
Step-by-Step Methodology:
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Imine Formation: Dissolve 3-ethoxy-1,2-thiazole-5-carbaldehyde (1.0 eq, 1.0 mmol) and the target primary/secondary amine (1.2 eq) in anhydrous Tetrahydrofuran (THF, 5.0 mL) under an inert argon atmosphere. Add glacial acetic acid (0.1 eq) as a catalyst.
-
Incubation: Stir the mixture at room temperature (RT) for 1-2 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3); the disappearance of the UV-active aldehyde spot confirms complete imine/iminium formation.
-
Selective Reduction: Cool the reaction vessel to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes to prevent thermal spiking. Allow the reaction to warm to RT and stir for 12 hours.
-
Reaction Quench: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess hydride. Self-Validation: Cessation of gas (H2) evolution indicates a complete quench.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to isolate the target amine.
Caption: Step-by-step workflow for the reductive amination of the C5-carbaldehyde.
Protocol 2: Wittig Olefination for Carbon-Chain Extension
Extending the carbon framework at the C5 position is often required to create linker regions for proteolysis targeting chimeras (PROTACs) or to access specific hydrophobic pockets[9].
Causality & Design: The use of strong bases like n-butyllithium (n-BuLi) is strictly avoided, as they can deprotonate the isothiazole ring or attack the sulfur atom, leading to ring fragmentation. Instead, a stabilized phosphonium ylide or a Horner-Wadsworth-Emmons (HWE) approach using mild bases (e.g., K2CO3 or NaH) is utilized to ensure exclusive olefination at the C5-aldehyde[8][9].
Step-by-Step Methodology:
-
Ylide Preparation: Suspend the stabilized phosphonium salt (e.g., methoxymethylenetriphenylphosphorane, 1.2 eq) in anhydrous Dichloromethane (DCM, 10 mL). Add a mild base like Potassium tert-butoxide (t-BuOK, 1.2 eq) at 0 °C and stir for 30 minutes until the characteristic color of the ylide develops.
-
Coupling: Add a solution of 3-ethoxy-1,2-thiazole-5-carbaldehyde (1.0 eq) in DCM dropwise.
-
Propagation: Stir the mixture at RT for 4-6 hours. Self-Validation: LC-MS analysis should show the mass of the desired alkene product and the absence of the starting material mass (m/z 158.0 [M+H]+).
-
Workup: Quench with water, separate the organic layer, and concentrate. Purify via silica gel chromatography to separate the (E)- and (Z)-isomers, which typically resolve well due to differential polarity[9].
Applications in Advanced Drug Development
The 3,5-disubstituted isothiazole skeleton is a privileged structure in modern pharmacology[3]. By leveraging the 3-ethoxy-1,2-thiazole-5-carbaldehyde building block, researchers can access a vast array of therapeutic agents:
-
Oncology (PD-1/PD-L1 Inhibitors): Isothiazole derivatives, particularly fused benzo[d]isothiazoles, have shown nanomolar inhibitory activity against the PD-1/PD-L1 protein-protein interaction. The isothiazole core effectively mimics the hydrophobic interactions required to bind the target pocket[4].
-
Epigenetic Modulation: The scaffold is heavily utilized in the design of Histone Deacetylase (HDAC) inhibitors, where the isothiazole ring serves as a surface recognition cap group that interacts with the rim of the HDAC active site[3].
-
Agrochemicals: Isothiazoles exhibit potent fungicidal properties. Analogues derived from isothiazole-5-carbaldehydes are used to synthesize compounds like brassilexin, a potent phytoalexin that inhibits fungal pathogens[7].
References
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[9] Title: Studies of heterocyclic compounds. Part 26. Synthesis of 1,6,6aλ4-triheterapentalenes from isothiazole-5-carbaldehyde. Source: rsc.org. URL:
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[3] Title: Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Source: rsc.org. URL:
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[8] Title: Product Class 15: Isothiazoles. Source: thieme-connect.de. URL:
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[4] Title: Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Source: nih.gov. URL:
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